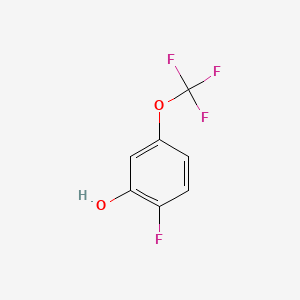

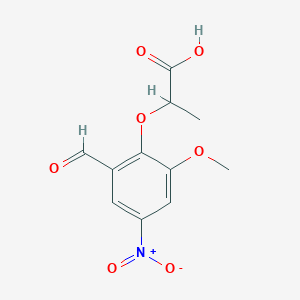

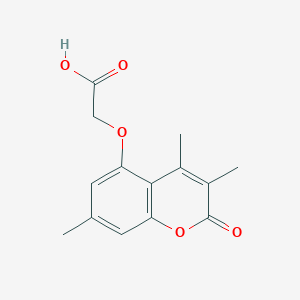

![molecular formula C20H32OSn B1334391 2-Tributylstannylbenzo[b]furan CAS No. 148961-81-3](/img/structure/B1334391.png)

2-Tributylstannylbenzo[b]furan

Vue d'ensemble

Description

2-Tributylstannylbenzo[b]furan is a chemical compound that is part of the benzo[b]furan family. The benzo[b]furan scaffold is a significant structural motif that is found in a variety of natural products and pharmaceuticals. The papers provided do not directly discuss 2-Tributylstannylbenzo[b]furan, but they do provide valuable information on the synthesis of related 2,3-diarylbenzo[b]furan derivatives, which can be useful in understanding the broader context of benzo[b]furan chemistry.

Synthesis Analysis

The synthesis of 2,3-diarylbenzo[b]furan derivatives has been explored through palladium-catalyzed annulation processes. According to the first and second papers, a palladium/bpy-catalyzed annulation of o-alkynylphenol with various aryl halides can generate a diverse set of 2,3-diarylbenzo[b]furan compounds . This method is efficient and suitable for combinatorial synthesis, which is valuable for drug discovery applications. The third paper describes a one-pot approach to synthesize 2,3-diarylbenzo[b]furan derivatives using an N-heterocyclic carbene-catalyzed 1,6-conjugate addition followed by acid-mediated dehydrative annulation . This protocol provides access to a wide range of derivatives in moderate to good yields.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-diarylbenzo[b]furan derivatives include palladium-catalyzed annulation and N-heterocyclic carbene-catalyzed conjugate addition followed by dehydrative annulation. These reactions are key to forming the benzo[b]furan ring system and introducing various substituents to the core structure. The papers do not discuss further chemical reactions specific to 2-Tributylstannylbenzo[b]furan.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-diarylbenzo[b]furan derivatives would be influenced by the specific substituents attached to the benzo[b]furan core. The papers provided do not detail the physical and chemical properties of these compounds. Typically, properties such as melting point, boiling point, solubility, and stability would be relevant, and these would need to be determined experimentally for each new derivative synthesized.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Construction of 2-Sulfonylbenzo[b]Furans : Li and Liu (2014) developed an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method is significant due to its one-step process and mild conditions, providing an expedient access to a series of products (Li & Liu, 2014).

Combinatorial Synthesis for Drug Discovery : Hu et al. (2004) described the palladium/bpy-catalyzed annulation of o-alkynylphenol with various aryl halides, generating 2,3-diarylbenzo[b]furan. This method offers an efficient pathway for combinatorial synthesis of these compounds, which is beneficial in drug discovery (Hu et al., 2004).

N-Heterocyclic Carbene-Catalyzed Synthesis : Singh et al. (2018) developed a one-pot protocol for synthesizing 2,3-diarylbenzo[b]furan derivatives. This protocol involves an N-heterocyclic carbene catalyzed 1,6-conjugate addition followed by acid-mediated dehydrative annulation, providing a range of derivatives in moderate to good yields (Singh et al., 2018).

- their understanding in electrochemical applications (Mamatha, Sherigara, & Mahadevan, 2007).

Medicinal Chemistry Applications

Cysteinyl Leukotriene Receptor Antagonism : Ando et al. (2004) synthesized novel 3-acetoacetylaminobenzo[b]furan derivatives, displaying moderate cysteinyl leukotriene receptor 2 antagonistic activity. These derivatives suggest potential applications in medical research targeting leukotriene receptors (Ando et al., 2004).

Antimycobacterial Agents : A study by Yempala et al. (2014) described the synthesis of dibenzo[b,d]furan-1,2,3-triazole conjugates as potent inhibitors of Mycobacterium tuberculosis. This research indicates the potential of benzo[b]furan derivatives in the development of new antimycobacterial agents (Yempala et al., 2014).

- . This research highlights the relevance of benzo[b]furan derivatives in the development of new antimicrobial agents with specific DNA binding properties (Stephens et al., 2001).

Propriétés

IUPAC Name |

1-benzofuran-2-yl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUISEYPCDPLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396942 | |

| Record name | 1-benzofuran-2-yl(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tributylstannylbenzo[b]furan | |

CAS RN |

148961-81-3 | |

| Record name | 1-benzofuran-2-yl(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

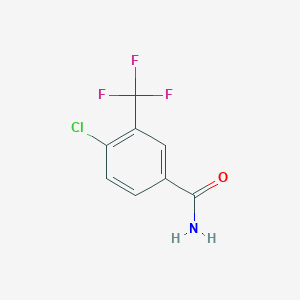

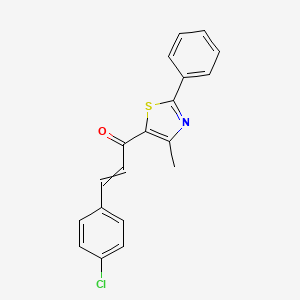

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)

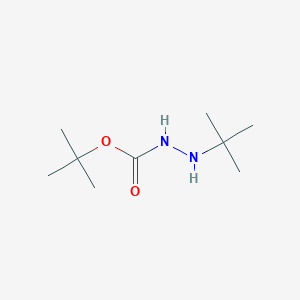

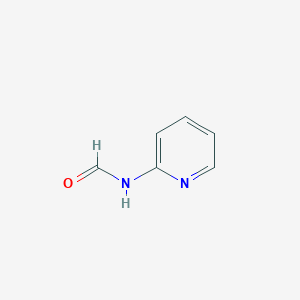

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)